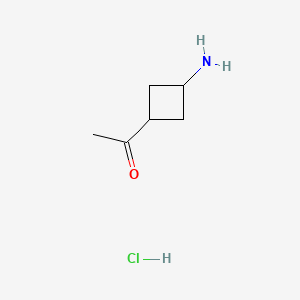

1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers

Description

1-(3-Aminocyclobutyl)ethan-1-one hydrochloride is a cyclobutane-derived compound featuring an amino group at the 3-position and a ketone at the 1-position, existing as a mixture of diastereomers due to the stereochemistry of the cyclobutane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Characterization of diastereomers is challenging, as overlapping NMR signals complicate spectral interpretation .

Properties

IUPAC Name |

1-(3-aminocyclobutyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-4(8)5-2-6(7)3-5;/h5-6H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMWQHLVMGRGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminocyclobutyl)ethan-1-one hydrochloride, a compound characterized by its unique cyclobutyl structure and amine functionality, has garnered attention in pharmacological research due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride is C6H12ClN. Its structural features include:

- Cyclobutyl ring : A four-membered cyclic structure that contributes to the compound's unique chemical properties.

- Amino group : The presence of the amine enhances the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

The biological activity of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride is hypothesized to involve:

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Interaction : It might act as an agonist or antagonist at certain receptors, influencing various signal transduction pathways.

Biological Activity Overview

Research indicates several promising biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that 1-(3-aminocyclobutyl)ethan-1-one hydrochloride exhibits antimicrobial properties. Compounds with similar structures have shown effective minimum inhibitory concentration (MIC) values against various bacterial strains.

Anticancer Potential

Investigations into the anticancer properties of this compound are ongoing. Early findings indicate that it may inhibit tumor growth through modulation of specific signaling pathways.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could enhance its therapeutic efficacy in neuropharmacology.

Comparative Studies

Comparative analyses with structurally similar compounds reveal insights into the unique properties and potential applications of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride:

| Compound Name | Biological Activity | IC50 Values (nM) |

|---|---|---|

| 2-Amino-1-(1-methylcyclohexyl)ethan-1-one HCl | Antimicrobial, anticancer | 65 (JAK1 Inhibition) |

| 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine HCl | Antimicrobial, neuropharmacological | Not specified |

| 2-Amino-1-(2-methylcyclohexyl)ethan-1-one HCl | Similar enzyme inhibition | Not specified |

Case Studies

Several case studies highlight the efficacy and safety profile of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride:

Study 1: Anticancer Activity

In a preclinical study, this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology.

Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects revealed that the compound could mitigate neuronal damage in models of oxidative stress. This finding supports its potential application in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl vs. Cyclobutyl Analogs

- 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride (CAS 230301-73-2): Structure: Features a six-membered cyclohexane ring instead of cyclobutane. Applications: Likely used in medicinal chemistry for conformational studies due to its flexibility .

- 1-(3-Aminocyclobutyl)ethan-1-one hydrochloride: Structure: Strained cyclobutane ring increases reactivity, favoring ring-opening or functionalization reactions. Challenges: Diastereomer separation and NMR analysis are more complex due to restricted rotation and similar chemical environments .

Bicyclic Systems

- 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone (CAS 2306268-76-6): Structure: Bicyclo[1.1.1]pentane core with bromomethyl and ketone groups. Properties: High rigidity and steric hindrance influence pharmacokinetic profiles, making it valuable in drug design for improved metabolic stability . Contrast: The bicyclic system offers unique spatial constraints absent in the monocyclic target compound.

Functional Group Variations

- Behavior: Enhanced π-π stacking interactions and basicity from the pyrrolidine moiety, differing from the aliphatic cyclobutane in the target compound .

- N-(3-Aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride (CAS 1306605-96-8): Structure: Pyridine-carboxamide linked to the cyclobutylamine.

Physical and Spectral Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.